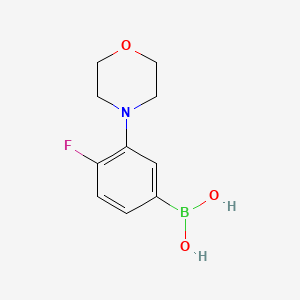

(4-Fluoro-3-morpholinophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

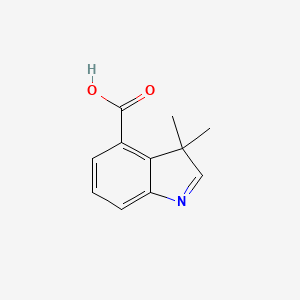

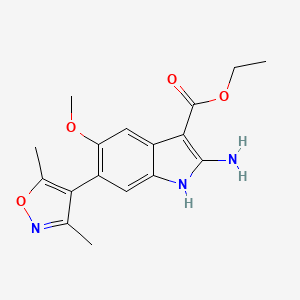

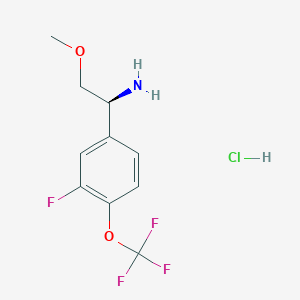

“(4-Fluoro-3-morpholinophenyl)boronic acid” is a chemical compound with the CAS Number: 1704073-35-7 . It has a molecular weight of 225.03 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including “this compound”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C10H13BFNO3/c12-9-2-1-8 (11 (14)15)7-10 (9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Medical Diagnostics and Treatment

Boronic acid derivatives, including BODIPY (boron-dipyrrin compounds), have gained attention for their applications in medical diagnostics and treatment. The structural diversity and modifiability of these compounds allow for their use in sensing biomolecules and bioprocesses, crucial for medical and biological purposes. Recent advancements in BODIPY design and functionalization have facilitated their incorporation into drug micro- and nanocarriers, aiming to enhance therapeutic effects in cancer treatment. Moreover, the integration of BODIPY into drug carriers enables real-time in vitro and in vivo imaging, leveraging their high fluorescent intensity and low toxicity for conjugation with various biomolecules (Marfin et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials have also found applications beyond medical diagnostics and treatment, particularly in the development of organic light-emitting diodes (OLEDs). These materials have emerged as promising alternatives in organic optoelectronics due to their structural design and synthesis, offering new avenues for creating 'metal-free' infrared emitters and enhancing OLED device performance (Squeo & Pasini, 2020).

Environmental Analysis

Boronic acids and their derivatives have been applied in environmental analysis, particularly in the chemical fingerprinting of naphthenic acids and other environmental contaminants. These analytical methods are crucial for distinguishing compounds in industrially derived waters from natural sources, contributing significantly to environmental monitoring and protection efforts (Headley et al., 2013).

Drug Development

The versatility of boronic acids has been exploited in the development of new therapeutic agents. Benzoxaborole, a boron-heterocyclic scaffold, exemplifies the broad spectrum of medicinal applications of boronic acids, leading to the discovery of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The unique properties of boronic acids, such as enhancing drug potency and improving pharmacokinetics, have made them a focal point in pharmaceutical research (Nocentini et al., 2018).

Electrochemical Biosensors

Further, boronic acid derivatives have been utilized in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors, based on the unique binding properties of boronic acids, offer non-enzymatic alternatives for glucose sensing and monitoring, showcasing the broad applicability of boronic acid derivatives in biosensing technologies (Wang et al., 2014).

Seawater Desalination

In seawater desalination, the challenge of boron removal has been addressed through the use of reverse osmosis membranes. The understanding of boron speciation and its interaction with these membranes is critical for optimizing desalination processes and ensuring the safety of drinking water, further illustrating the environmental significance of boronic acid research (Tu et al., 2010).

Safety and Hazards

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . All these uses and applications are covered by this mini-review of papers published during 2013 .

Mechanism of Action

Target of Action

The primary target of (4-Fluoro-3-morpholinophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of a metal catalyst . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable and environmentally benign, which may influence its action, efficacy, and stability .

properties

IUPAC Name |

(4-fluoro-3-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSMQSHSRZQGDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)